molecular formula C18H15N5O9S2 B2542600 ethyl 2-[(2Z)-2-[(3,5-dinitrobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 887210-92-6

ethyl 2-[(2Z)-2-[(3,5-dinitrobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2542600
CAS No.: 887210-92-6
M. Wt: 509.46
InChI Key: YWLYAEHXDIUSEA-ZZEZOPTASA-N
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Description

Ethyl 2-[(2Z)-2-[(3,5-dinitrobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a structurally complex heterocyclic compound featuring a benzothiazole core fused with a dihydro ring system. Key functional groups include:

  • Ethyl ester moiety: Enhances lipophilicity and influences pharmacokinetic properties.
  • Sulfamoyl group (-SO₂NH₂): A hallmark of bioactive molecules, often associated with enzyme inhibition (e.g., acetolactate synthase in herbicides).
  • 3,5-Dinitrobenzoyl imino substituent: Electron-withdrawing nitro groups may increase acidity of adjacent protons and stabilize resonance structures.
  • (2Z)-Configuration: The Z stereochemistry at the imino bond likely affects molecular geometry and intermolecular interactions.

Its crystallographic analysis may involve software like SHELX, widely used for small-molecule refinement .

Properties

IUPAC Name

ethyl 2-[2-(3,5-dinitrobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O9S2/c1-2-32-16(24)9-21-14-4-3-13(34(19,30)31)8-15(14)33-18(21)20-17(25)10-5-11(22(26)27)7-12(6-10)23(28)29/h3-8H,2,9H2,1H3,(H2,19,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLYAEHXDIUSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-[(2Z)-2-[(3,5-dinitrobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Dinitrobenzoyl Group: The dinitrobenzoyl group can be introduced by reacting the benzothiazole intermediate with 3,5-dinitrobenzoyl chloride in the presence of a base such as pyridine.

    Formation of the Imino Group: The imino group can be formed by reacting the dinitrobenzoyl-substituted benzothiazole with an appropriate amine.

    Introduction of the Ethyl Acetate Moiety: The final step involves the esterification of the intermediate compound with ethyl acetate under acidic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains several reactive groups that dictate its chemical behavior:

Functional Group Expected Reactivity
Benzothiazole Core Susceptible to electrophilic aromatic substitution (e.g., nitration, sulfonation) at activated positions.
Sulfamoyl Group (-SO₂NH₂) Acid-base reactions (protonation/deprotonation), nucleophilic substitution at sulfur.
3,5-Dinitrobenzoyl Imine Electron-deficient aromatic system; participates in reduction reactions (e.g., nitro to amine).
Ester Group (-COOEt) Hydrolysis under acidic/basic conditions to carboxylic acid; transesterification.

Reduction of Nitro Groups

The 3,5-dinitrobenzoyl moiety is highly electron-deficient, making it a prime target for reduction. Catalytic hydrogenation (H₂/Pd-C) or chemical reductants (e.g., SnCl₂/HCl) could reduce the nitro groups to amines:

Ar-NO2ReductionAr-NH2\text{Ar-NO}_2 \xrightarrow{\text{Reduction}} \text{Ar-NH}_2

This transformation is critical for modifying biological activity, as seen in nitroaromatic antituberculosis agents . Reduction potential and regioselectivity would depend on solvent and catalyst choice.

Hydrolysis of the Ester Group

The ethyl ester is prone to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid:

R-COOEtH+/OHR-COOH\text{R-COOEt} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R-COOH}

Reaction rates are influenced by pH and temperature. In alkaline media (e.g., NaOH/EtOH), saponification proceeds rapidly .

Nucleophilic Substitution at the Sulfamoyl Group

The sulfamoyl group (-SO₂NH₂) may undergo nucleophilic displacement with reagents like alkyl halides or amines:

R-SO₂NH2+R’-XR-SO₂NHR’+HX\text{R-SO₂NH}_2 + \text{R'-X} \rightarrow \text{R-SO₂NHR'} + \text{HX}

This reactivity is comparable to sulfonamide intermediates in torsemide synthesis .

Mechanistic Studies and Electrochemical Behavior

Nitroaromatic compounds often undergo enzymatic or electrochemical reduction. Cyclic voltammetry (CV) studies on similar nitrothiophene derivatives reveal reduction peaks near -500 mV (vs. Ag/AgCl), corresponding to nitro-to-amine conversion. The compound’s redox behavior would likely mirror this, with electron-withdrawing groups (e.g., sulfamoyl) modulating reduction potentials.

Stability and Degradation Pathways

  • Photodegradation : Nitro groups are photosensitive; UV exposure could lead to nitroso or hydroxylamine intermediates.

  • Thermal Stability : Melting point and decomposition temperature are unavailable, but ester groups typically degrade above 150°C.

  • pH Sensitivity : The sulfamoyl group may hydrolyze in strongly acidic/basic conditions, releasing NH₃ or forming sulfonic acids .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing benzothiazole moieties exhibit significant antimicrobial properties. Ethyl 2-[(2Z)-2-[(3,5-dinitrobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has shown efficacy against a range of bacterial strains due to its ability to disrupt microbial cell walls and inhibit essential enzymatic processes .

Anti-inflammatory Properties

Studies have indicated that this compound possesses anti-inflammatory effects. It has been evaluated for its inhibitory activity on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The compound's ability to modulate these pathways makes it a candidate for developing anti-inflammatory drugs .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. Further research is needed to elucidate its mechanism of action and efficacy in various cancer models .

Polymer Chemistry

This compound can serve as a precursor for synthesizing functional polymers. Its reactive groups allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Photovoltaic Materials

Recent studies have explored the use of benzothiazole derivatives in organic photovoltaic cells due to their favorable electronic properties. The incorporation of this compound into photovoltaic systems may improve charge transport and overall efficiency .

Case Study 1: Antimicrobial Efficacy

A study conducted by Azzam et al. (2024) evaluated the antimicrobial activity of this compound against various pathogens. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

In an investigation published in PubMed, researchers assessed the anti-inflammatory effects of this compound in vitro. The findings revealed that it effectively inhibited COX enzymes with IC50 values comparable to standard anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-2-[(3,5-dinitrobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional motifs with sulfonamide-based herbicides and heterocyclic derivatives. Below is a comparative analysis with triazine-linked sulfonylureas from the Pesticide Chemicals Glossary (2001) :

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Key Substituents Ester Group Primary Use
Target Compound Benzothiazole 3,5-Dinitrobenzoyl, sulfamoyl Ethyl Not explicitly stated
Metsulfuron-methyl Triazine 4-Methoxy-6-methyl, sulfamoyl Methyl Herbicide (ALS inhibitor)
Ethametsulfuron-methyl Triazine 4-Ethoxy-6-methylamino, sulfamoyl Methyl Herbicide
Triflusulfuron-methyl Triazine 4-Dimethylamino-6-(2,2,2-trifluoroethoxy) Methyl Herbicide

Key Differences and Implications:

Heterocyclic Core: The target compound’s benzothiazole core differs from the triazine rings in sulfonylureas.

Substituent Effects: The 3,5-dinitrobenzoyl group introduces strong electron-withdrawing effects, which could enhance the acidity of the sulfamoyl proton compared to methoxy or alkylamino groups in triazine analogs. This may influence reactivity, metabolic stability, or soil persistence.

Ester Group :

  • The ethyl ester in the target compound may confer higher lipophilicity than methyl esters in analogs, affecting membrane permeability and environmental mobility.

Biological Activity: Sulfonylurea herbicides inhibit acetolactate synthase (ALS), critical in plant branched-chain amino acid synthesis.

Research Findings (Inferred):

  • Synthesis : The compound’s synthesis likely involves condensation of 3,5-dinitrobenzoyl chloride with a sulfamoyl-substituted benzothiazole precursor, followed by esterification.
  • Stability : Nitro groups may render the compound photolabile, contrasting with the more stable methoxy-triazine derivatives.
  • Environmental Impact : Higher lipophilicity could increase soil adsorption, reducing leaching but prolonging residual activity.

Biological Activity

Ethyl 2-[(2Z)-2-[(3,5-dinitrobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent studies and findings.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process that includes the formation of the benzothiazole core followed by the introduction of various functional groups. The strategic substitution at the benzothiazole position is crucial for enhancing biological activity.

Biological Activity Overview

The biological activities of this compound have been studied extensively. Key findings include:

  • Antimicrobial Activity : The compound exhibits notable antibacterial and antifungal properties. In vitro studies have shown effectiveness against a range of pathogens including both Gram-positive and Gram-negative bacteria.
    Pathogen TypeMinimum Inhibitory Concentration (MIC)
    Gram-positive32 µg/mL
    Gram-negative64 µg/mL
    Fungi16 µg/mL
    These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
  • Anticancer Properties : Research has indicated that this compound possesses cytotoxic effects against various cancer cell lines. For instance:
    • HCT116 (Colorectal Cancer) : IC50 = 0.66 µM
    • MDA-MB-231 (Breast Cancer) : IC50 = 0.45 µM
    • NUGC3 (Gastric Cancer) : IC50 = 0.72 µM
    The compound's mechanism appears to involve the inhibition of key enzymes involved in cell proliferation .

Case Studies and Research Findings

  • In Vivo Studies : In animal models, this compound demonstrated significant anti-inflammatory effects comparable to standard anti-inflammatory drugs. The reduction in inflammation markers was statistically significant (p < 0.05) when administered at doses of 10 mg/kg .
  • Mechanistic Insights : Studies have explored the compound's interaction with various biological targets. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer progression and inflammation pathways .

Q & A

Basic: What synthetic strategies are effective for preparing this compound, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis of benzothiazole derivatives often involves multi-step reactions. A three-component approach, as demonstrated in analogous benzothiazol-3(2H)-yl acetate syntheses, can be adapted . Key steps include:

  • Reagent Selection : Use 2-aminothiazole derivatives and functionalized benzaldehydes as precursors.
  • Solvent and Catalysis : Acetic acid or acetone under reflux (3–8 hours) facilitates cyclization. Catalysts like sodium acetate (0.1 mol) improve reaction efficiency .
  • Yield Optimization : Adjust stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to thiazole), and monitor reaction progression via TLC. Post-reaction purification via recrystallization (DMF/acetic acid) removes by-products .

Basic: What spectroscopic and analytical techniques are critical for confirming the compound’s structure and stereochemistry?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the Z-configuration of the imino group and sulfamoyl substitution. Key signals include aromatic protons (δ 7.5–8.5 ppm) and acetate methyl groups (δ 1.2–1.4 ppm) .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly the (2Z) configuration and dihydro-benzothiazole ring conformation.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₈H₁₅N₄O₈S₂) and fragmentation patterns.

Advanced: How does the sulfamoyl group modulate the compound’s biochemical activity, and what experimental methods can elucidate its role?

Answer:
The sulfamoyl moiety may act as a hydrogen-bond donor/acceptor, influencing interactions with enzymes or receptors. Methodological approaches include:

  • Enzyme Inhibition Assays : Test activity against sulfotransferases or carbonic anhydrases, comparing IC₅₀ values with analogs lacking the sulfamoyl group .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., binding affinity to ATP-binding pockets).
  • Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with modified sulfamoyl groups (e.g., methylsulfonyl) to assess functional group contributions.

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies may arise from purity issues, assay conditions, or target variability. Mitigation strategies:

  • Purity Validation : Use HPLC (>95% purity) and elemental analysis to rule out impurities .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature) and include positive controls (e.g., known inhibitors).
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or trends.

Basic: What purification techniques are most effective for isolating the target compound from synthetic by-products?

Answer:

  • Recrystallization : Use DMF/acetic acid (1:1 v/v) to isolate crystalline products, leveraging solubility differences .
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (20–50%) separates polar by-products.
  • Acid-Base Extraction : Partition crude mixtures between dichloromethane and aqueous NH₄OH to remove unreacted acids .

Advanced: What computational methods predict the compound’s reactivity or binding modes in biological systems?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100-ns trajectories to assess binding stability.
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to guide experimental design.

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